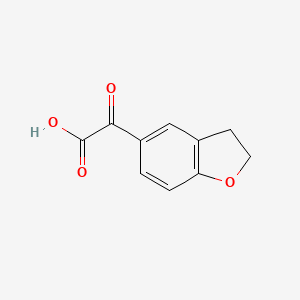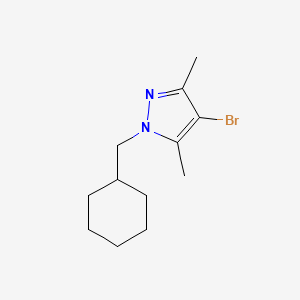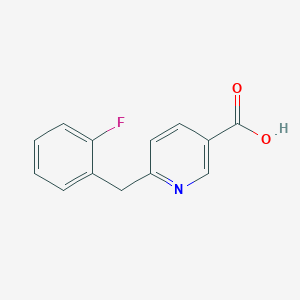
Isopropyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound with the chemical formula C10H9F13O3. It is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of isopropyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the carbonate group, resulting in the formation of isopropyl alcohol and 1H,1H-perfluorohexanol.
Major Products Formed
Substitution Reactions: The major products are substituted carbonates, depending on the nucleophile used.
Hydrolysis Reactions: The major products are isopropyl alcohol and 1H,1H-perfluorohexanol.
Applications De Recherche Scientifique
Isopropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protective group for alcohols.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants.
Mécanisme D'action
The mechanism of action of Isopropyl 1H,1H-perfluorohexyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include the carbonate group, which is susceptible to nucleophilic attack. The pathways involved in its reactions are primarily substitution and hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl 1H,1H-perfluorobutyl carbonate
- Isopropyl 1H,1H-perfluorooctyl carbonate
- Isopropyl 1H,1H-perfluorodecyl carbonate
Comparison
Isopropyl 1H,1H-perfluorohexyl carbonate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter-chain compounds like Isopropyl 1H,1H-perfluorobutyl carbonate, it offers better thermal stability. In contrast, longer-chain compounds like Isopropyl 1H,1H-perfluorodecyl carbonate may have higher hydrophobicity but lower reactivity .
Propriétés
Formule moléculaire |
C10H9F11O3 |
|---|---|
Poids moléculaire |
386.16 g/mol |
Nom IUPAC |
propan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H9F11O3/c1-4(2)24-5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h4H,3H2,1-2H3 |
Clé InChI |
PKUGURFWXNXJEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)




![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)

![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)



![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
